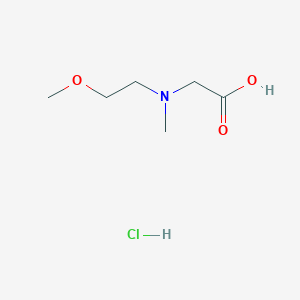

N-(2-methoxyethyl)-N-methylglycine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds has been reported. For example, “Poly(N,N-bis(2-methoxyethyl)acrylamide)” was synthesized by reversible addition fragmentation transfer (RAFT) polymerization . Another related compound, “N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bis(trifluoromethanesulfonyl)imide”, was also synthesized, but the specific method was not mentioned .Scientific Research Applications

Macroheterocycles Synthesis

N-(2-methoxyethyl)-N-methylglycine hydrochloride has been used in the synthesis of macroheterocycles. In a study by Luk’yanenko et al. (1981), the compound was involved in creating macrocyclic tetraamides through a series of reactions, demonstrating its utility in complex organic synthesis processes (Luk’yanenko, Bogat-skii, & Popkov, 1981).

Buffer for Metallothionein Isoform Separation

In analytical chemistry, this compound, specifically its derivative Tricine, has been employed as a running buffer for separating metallothionein isoforms using capillary zone electrophoresis. Virtanen and Bordin (1999) explored the effects of tricine concentration, buffer pH, and temperature on the separation process (Virtanen & Bordin, 1999).

Amidoalkylation of Mercaptans

The compound plays a role in the amidoalkylation of mercaptans. Zoller and Ben-Ishai (1975) described synthesizing α-alkyl mercaptohippuric acid and N-benzyloxycarbonyl-α-methylthioglycine through amido-alkylation of mercaptans with derivatives of α-hydroxyhippuric acid and α-hydroxy-N-benzyloxycarbonylglycine (Zoller & Ben-Ishai, 1975).

Solute-Solvent Effects in Acidic Dissociation

Research by Bates, Roy, and Robinson (1974) highlighted the compound's role in studying solute-solvent effects during the acidic dissociation of ampholytes like tricine in methanol-water solvent. This research provided insights into the behavior of such compounds in different solvent systems (Bates, Roy, & Robinson, 1974).

Synthesis of Labelled Compounds

In a study by Hicks (1984), this compound was used in the synthesis of [14C]-labelled tolrestat, an aldose reductase inhibitor. This demonstrates its utility in the synthesis of radioactively labelled compounds for biochemical research (Hicks, 1984).

Herbicide Transport Research

The compound, particularly its glyphosate derivative, has been studied in the context of herbicide transport through field lysimeters. Research by Malone et al. (2004) investigated the leaching of glyphosate and other herbicides, providing valuable insights into agricultural chemistry and environmental science (Malone, Shipitalo, Wauchope, & Sumner, 2004).

Electrophoresis Buffer in Agarose Gels

This compound, particularly Tricine, is used as a buffer in immunoelectrophoresis and zone electrophoresis in agarose gels, as described by Monthony, Wallace, and Allen (1978). This application is crucial in biochemistry for the analysis of proteins and other biomolecules (Monthony, Wallace, & Allen, 1978).

properties

IUPAC Name |

2-[2-methoxyethyl(methyl)amino]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.ClH/c1-7(3-4-10-2)5-6(8)9;/h3-5H2,1-2H3,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHMRALNKKPKAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[benzyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2536127.png)

![N-{3'-acetyl-5-chloro-1-[2-(2-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2536129.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(thiophen-2-yl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2536133.png)

![3-(1-(4-morpholinobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2536134.png)

![{6-Chloro-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2536138.png)

![2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-pentylacetamide](/img/structure/B2536139.png)